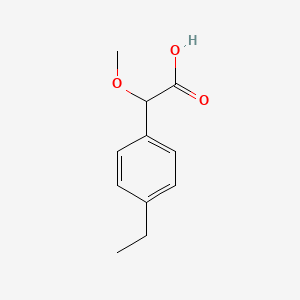

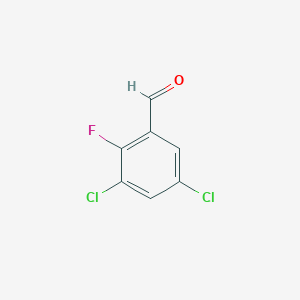

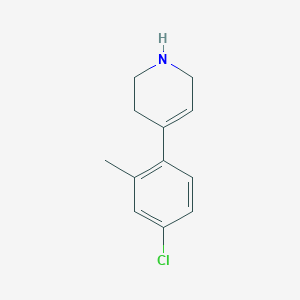

![molecular formula C8H13N3 B1457752 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine CAS No. 933725-60-1](/img/structure/B1457752.png)

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Overview

Description

“2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine” is an imidazopyridine, a class of compounds that contain an imidazole ring fused with a pyridine moiety . Imidazopyridines are known to play a crucial role in numerous disease conditions and have been found in various classes of drugs .

Synthesis Analysis

The synthesis of “2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine” can be achieved by cyclization of histamine dihydrochloride and polyformaldehyde . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine” consists of an imidazole ring fused with a pyridine ring. This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .Scientific Research Applications

-

Pharmacological Applications

- Field : Medicinal Chemistry

- Application : Imidazo[4,5-c]pyridine derivatives have been found to have significant medicinal potential. They are known to play a crucial role in numerous disease conditions .

- Methods : The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

- Results : Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

-

Anti-tubercular Potential

- Field : Medicinal Chemistry

- Application : Certain imidazole containing compounds have been synthesized and evaluated for anti-tubercular potential .

- Methods : The synthesis involved the creation of 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4] thiadiazole .

- Results : The compounds were evaluated against Mycobacterium tuberculosis strain .

properties

IUPAC Name |

2,3-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSKVIRKDRGEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

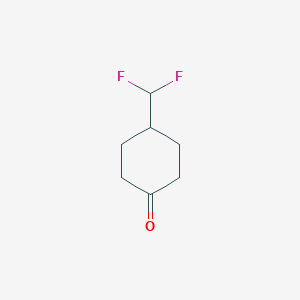

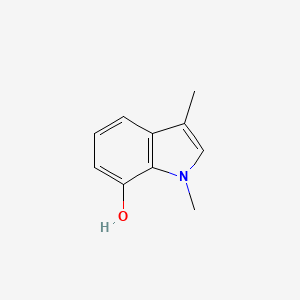

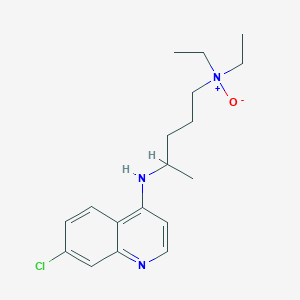

![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)

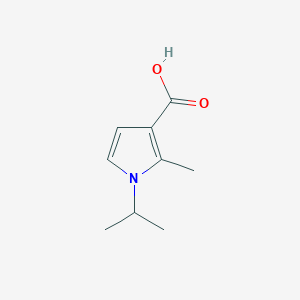

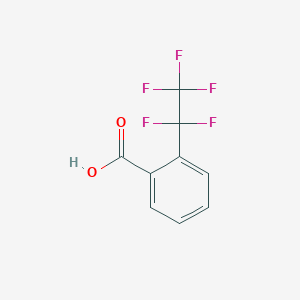

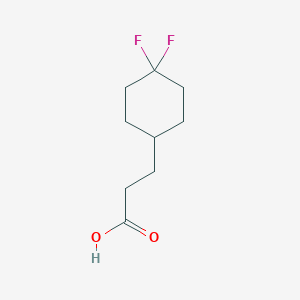

![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457679.png)

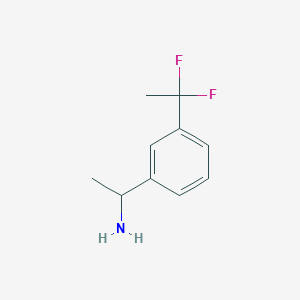

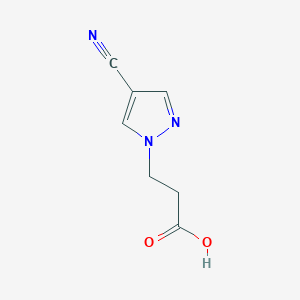

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylic acid](/img/structure/B1457690.png)